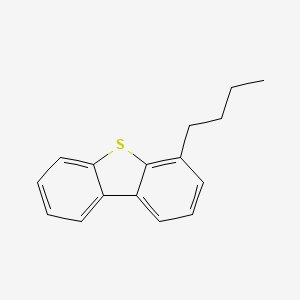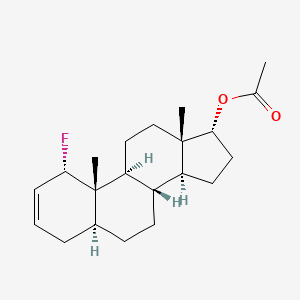
1-Fluoro-5a-androst-2-en-17b-ol Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-5a-androst-2-en-17b-ol Acetate is a synthetic steroidal compound. It is structurally related to androgens, which are hormones that play a key role in male traits and reproductive activity. The compound is characterized by the presence of a fluorine atom at the 1-position and an acetate group at the 17-position of the androstane skeleton.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-5a-androst-2-en-17b-ol Acetate typically involves multiple steps, starting from a suitable steroidal precursor The fluorination at the 1-position can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Fluoro-5a-androst-2-en-17b-ol Acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the fluorine atom or to convert the double bond into a single bond.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce de-fluorinated or saturated analogs.
Aplicaciones Científicas De Investigación
1-Fluoro-5a-androst-2-en-17b-ol Acetate has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorination on steroidal structures and their reactivity.
Biology: The compound is investigated for its potential effects on androgen receptors and related biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions related to androgen deficiency or excess.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-5a-androst-2-en-17b-ol Acetate involves its interaction with androgen receptors. The fluorine atom at the 1-position can enhance the binding affinity to the receptor, potentially leading to increased biological activity. The acetate group at the 17-position may influence the compound’s metabolic stability and bioavailability. The molecular targets and pathways involved include the androgen receptor signaling pathway, which regulates gene expression and cellular functions related to male traits and reproductive activity.
Comparación Con Compuestos Similares
Similar Compounds
Testosterone: A natural androgen with a similar structure but lacking the fluorine atom and acetate group.
Fluoxymesterone: A synthetic androgen with a fluorine atom at the 9-position.
Methyltestosterone: A synthetic androgen with a methyl group at the 17-position.
Uniqueness
1-Fluoro-5a-androst-2-en-17b-ol Acetate is unique due to the specific placement of the fluorine atom and acetate group, which can significantly alter its biological activity and metabolic properties compared to other androgens. This makes it a valuable compound for studying the structure-activity relationships of steroidal molecules.
Propiedades
IUPAC Name |
[(1S,5S,8S,9S,10S,13S,14S,17R)-1-fluoro-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31FO2/c1-13(23)24-19-10-9-16-15-8-7-14-5-4-6-18(22)21(14,3)17(15)11-12-20(16,19)2/h4,6,14-19H,5,7-12H2,1-3H3/t14-,15+,16+,17+,18+,19-,20+,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXMLSPPIQRPMU-KFEVXASFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(C(C=CC4)F)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3([C@H](C=CC4)F)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747798 |
Source


|
| Record name | (1alpha,5alpha,17alpha)-1-Fluoroandrost-2-en-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14291-95-3 |
Source


|
| Record name | (1alpha,5alpha,17alpha)-1-Fluoroandrost-2-en-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Dimethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B585811.png)
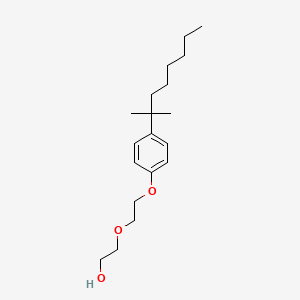
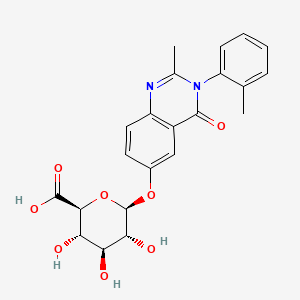
![[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B585815.png)
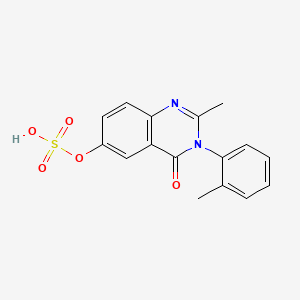
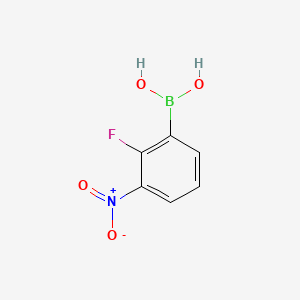
![[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B585822.png)
![2S-[(1-Carboxyethyl)amino]-benzenebutanoic Acid Methyl Benzyl Ester Maleate](/img/structure/B585823.png)
